molecular formula C11H12N2O B8525926 1-Acetyl-5-phenyl-2-pyrazoline CAS No. 91350-30-0

1-Acetyl-5-phenyl-2-pyrazoline

Cat. No.: B8525926
CAS No.: 91350-30-0
M. Wt: 188.23 g/mol
InChI Key: MGXAJRRGCIWETG-UHFFFAOYSA-N
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Description

Overview of Pyrazoline Heterocycles in Contemporary Chemical Research

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netijpsr.com They are a significant class of nitrogen-containing heterocyles that have garnered considerable attention in various fields of chemical research. researchgate.netijpsr.comresearchgate.netarabjchem.orgrsc.org Their unique structural features and synthetic accessibility have made them versatile building blocks in organic synthesis and medicinal chemistry. researchgate.netijpsr.comarabjchem.org Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. researchgate.netarabjchem.orgijirset.comnih.govnih.gov Furthermore, their fluorescent properties have led to applications in materials science as dyes and optical brightening agents. researchgate.netrsc.org The ongoing research in this area focuses on the development of novel synthetic methodologies and the exploration of the diverse applications of these fascinating molecules. researchgate.netarabjchem.orgrsc.org

Academic Research Objectives and Scope for 1-Acetyl-5-phenyl-2-pyrazoline

The primary objectives of academic research on this compound encompass several key areas. A major focus is the development of efficient and environmentally friendly synthetic routes to this compound and its derivatives. arabjchem.orgtsijournals.com Researchers are also dedicated to the comprehensive characterization of its physicochemical properties, including its spectroscopic and structural features. tandfonline.comtsijournals.comnih.gov Furthermore, a significant portion of research is directed towards exploring the chemical reactivity of this compound, investigating how it can be transformed into other valuable chemical entities. arabjchem.orgd-nb.info The ultimate goal of these studies is to unlock the full potential of this compound in various scientific and technological applications, ranging from medicinal chemistry to materials science. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91350-30-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-9(14)13-11(7-8-12-13)10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3

InChI Key

MGXAJRRGCIWETG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC=N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis and Derivatization Strategies for 1 Acetyl 5 Phenyl 2 Pyrazoline

Established Synthetic Methodologies for the Pyrazoline Core

The construction of the fundamental 2-pyrazoline (B94618) structure is a critical step, which predominantly relies on the reaction between α,β-unsaturated carbonyl compounds, such as chalcones, and hydrazine (B178648) derivatives.

Cyclocondensation Reactions of Chalcones with Hydrazine Derivatives

The most common and widely utilized method for synthesizing the 2-pyrazoline ring system involves the cyclocondensation reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine and its derivatives. sci-hub.searabjchem.orgrsc.org This reaction serves as a versatile and efficient route to a broad range of substituted pyrazolines. researchgate.net For the synthesis of the 5-phenyl-2-pyrazoline core, a chalcone (B49325) bearing a phenyl group at the β-position is reacted with a hydrazine source.

The formation of the pyrazoline ring from a chalcone and hydrazine proceeds through a well-defined mechanistic sequence. The reaction is initiated by a nucleophilic attack of the hydrazine molecule on the β-carbon of the α,β-unsaturated ketone system of the chalcone. ijfmr.com This step is an aza-Michael (or 1,4-conjugate) addition. sci-hub.senih.gov

Following the initial Michael addition, the resulting intermediate undergoes an intramolecular cyclization. This involves the attack of the second nitrogen atom of the hydrazine moiety onto the carbonyl carbon of the former chalcone. The sequence concludes with a dehydration step, eliminating a water molecule to yield the stable five-membered dihydropyrazole ring, also known as the pyrazoline ring. sci-hub.sedergipark.org.tr An alternative pathway involves the initial formation of a hydrazone intermediate, which then undergoes cyclization to form the 2-pyrazoline. sci-hub.sersc.org The operative pathway can depend on the specific reactants and reaction conditions employed. sci-hub.se

The efficiency and outcome of the cyclocondensation reaction are significantly influenced by the choice of catalysts and solvents. A variety of catalytic systems have been employed to promote this transformation, ranging from basic catalysts like sodium hydroxide (B78521) to acidic catalysts. researchgate.netresearchgate.net

Catalysts:

Acid Catalysts: Glacial acetic acid is frequently used as both a catalyst and a solvent, facilitating both the cyclization and subsequent N-acetylation in one-pot procedures. dergipark.org.trresearchgate.netacs.orgasianpubs.org Other acid catalysts include trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), and Lewis acids like cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which has been shown to be a mild and efficient promoter. sci-hub.sescispace.comrsc.org

Base Catalysts: Bases such as sodium hydroxide, potassium hydroxide, and triethanolamine (B1662121) are also used, particularly in the initial Claisen-Schmidt condensation to form the chalcone precursor. arabjchem.orgscispace.comscispace.com

Heterogeneous Catalysts: To enhance the environmental compatibility and reusability of the catalyst, solid-supported catalysts like nanorod vanadatesulfuric acid (VSA NRs) and silica-sulfuric acid (SiO₂-H₂SO₄) have been developed. sci-hub.boxresearchgate.nettandfonline.com These catalysts offer advantages such as simple work-up procedures and catalyst recovery. sci-hub.boxresearchgate.net

Solvents: The choice of solvent plays a crucial role in reaction rates and yields.

Alcohols: Ethanol is one of the most common solvents, often used under reflux conditions. sci-hub.seijfmr.comacs.org

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to dramatically increase regioselectivity in pyrazole (B372694) formation, which is a related reaction. acs.org

Green Solvents: In line with green chemistry principles, solvents like ethyl lactate (B86563) and even solvent-free conditions (grinding techniques) have been successfully employed. scispace.comtandfonline.com

High-Boiling Point Solvents: Solvents such as diphenyl ether have been used, particularly for high-temperature cyclizations of pre-formed acylhydrazones. google.com

The combination of catalyst and solvent is optimized to achieve high yields and, where applicable, control the regioselectivity of the addition to unsymmetrical chalcones. For instance, TfOH in acetonitrile (B52724) has been shown to be highly effective and regioselective. rsc.org

Table 1: Effect of Various Catalytic Systems and Solvents on Pyrazoline Synthesis
CatalystSolventKey Advantages/ObservationsReference
Glacial Acetic AcidAcetic AcidActs as both catalyst and solvent; facilitates one-pot acetylation. dergipark.org.tracs.orgasianpubs.org
CeCl₃·7H₂OEthyl Lactate (70%)Eco-friendly, mild, low cost, and high performance. scispace.com
TfOHAcetonitrileHighly effective and provides excellent regioselectivity. rsc.org
VSA NRsEthanol (reflux)Reusable, ecologically benign, high yields. sci-hub.boxresearchgate.net
NoneSolvent-Free (Grinding)Environmentally benign, short reaction times, high yields. tandfonline.com
KOH/Cu(I)Ethanol (Ultrasound)Ultrasound assistance can accelerate the reaction. scispace.com

The synthesis of 1-acetyl-5-phenyl-2-pyrazoline can be approached via either a multi-step or a one-pot sequence.

Multi-Step Synthesis: The traditional approach involves a sequence of discrete reactions. sci-hub.se First, the chalcone is synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. scispace.com The isolated chalcone is then reacted with hydrazine hydrate (B1144303) to form the 5-phenyl-2-pyrazoline intermediate. arabjchem.orgresearchgate.net This intermediate is subsequently isolated and purified before undergoing a separate N-acetylation step to yield the final product. researchgate.net This method allows for the purification of intermediates, which can lead to a highly pure final product, but it is more time-consuming and labor-intensive.

One-Pot Synthesis: One-pot procedures offer a more streamlined and efficient alternative. nih.govfip.org In this approach, the chalcone, hydrazine hydrate, and an acetylating agent (often glacial acetic acid, which also serves as the solvent and catalyst) are combined in a single reaction vessel. asianpubs.orgnih.gov The reaction proceeds through the in-situ formation of the chalcone (if starting from the aldehyde and ketone), followed by cyclization to the pyrazoline, and immediate N-acetylation. fip.org Microwave-assisted one-pot synthesis has been shown to be particularly effective, significantly reducing reaction times. fip.orgresearchgate.net This method is more atom-efficient and environmentally friendly as it reduces the number of work-up and purification steps. fip.orgstackexchange.com For example, 1-acetyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines have been synthesized in a one-step reaction by condensing propenones, hydrazine, and acetic acid. nih.gov

The choice between these two strategies often depends on the desired scale, purity requirements, and available resources. One-pot syntheses are generally preferred for their efficiency and greener profile.

Direct N-Acetylation Protocols for the Pyrazoline Moiety

Once the 5-phenyl-2-pyrazoline core is formed, the final step is the introduction of an acetyl group at the N-1 position. This is a crucial derivatization that significantly influences the compound's properties.

The N-acetylation of the pyrazoline ring is typically a straightforward reaction, but the choice of reagent and conditions can be optimized for yield and purity.

Acetic Acid: The most common method, especially in one-pot syntheses, is the use of glacial acetic acid. When used as the solvent for the cyclization reaction, it can directly acetylate the newly formed pyrazoline ring, often under reflux conditions. dergipark.org.trasianpubs.orgrsc.org This approach is convenient and avoids the need for additional reagents.

Acetic Anhydride (B1165640): For a more potent acetylation, acetic anhydride is frequently used. tandfonline.comresearchgate.net It can be employed in a separate step after the pyrazoline has been formed or in a one-pot cyclization-acetylation sequence. tandfonline.com This method is often used in solvent-free, microwave-assisted reactions, sometimes in the presence of a catalyst like SiO₂-H₂SO₄, to afford high yields of the N-acetylated product. tandfonline.com

Acetyl Chloride: Acetyl chloride is another effective, albeit highly reactive, acetylating agent. researchgate.net It is typically used in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. sci-hub.se This method is common in multi-step syntheses where the pyrazoline intermediate has been isolated. researchgate.net

Table 2: Reagents for N-Acetylation of 5-phenyl-2-pyrazoline
ReagentTypical ConditionsAdvantagesReference
Glacial Acetic AcidReflux; often used as solvent for cyclization.Convenient for one-pot synthesis; acts as solvent, catalyst, and reagent. dergipark.org.trasianpubs.orgrsc.org
Acetic AnhydrideWith or without catalyst (e.g., SiO₂-H₂SO₄); solvent-free/microwave conditions.High reactivity, high yields, suitable for one-pot and multi-step. tandfonline.comresearchgate.net
Acetyl ChlorideIn an inert solvent with a base (e.g., pyridine).Highly effective for isolated pyrazoline intermediates. sci-hub.seresearchgate.net
Application of Microwave-Assisted Synthesis in Expedited Acetylation Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. journalijar.comdergipark.org.trbohrium.com The synthesis of this compound and its derivatives is a prime example where microwave irradiation has been successfully applied.

A highly efficient, solvent-free method involves the one-pot cyclization of chalcones (α,β-unsaturated ketones) with hydrazine hydrate, followed by acetylation with acetic anhydride. tandfonline.com This reaction can be effectively catalyzed by a solid acid catalyst like silica-sulfuric acid (SiO₂-H₂SO₄). tandfonline.com Under microwave irradiation, this cyclization-acetylation sequence proceeds rapidly, typically within 4 to 6 minutes at a power of 550 W, affording the desired 1-acetyl pyrazoline derivatives in yields exceeding 85%. tandfonline.com The process involves the initial formation of a pyrazoline ring through the reaction of the chalcone with hydrazine, which is then immediately acetylated at the N-1 position by acetic anhydride. tandfonline.com

The general reaction scheme starts with a substituted chalcone, which reacts with hydrazine hydrate and acetic anhydride under microwave irradiation to yield the final 1-acetyl-pyrazoline product. tandfonline.com This approach represents a green chemistry procedure due to the absence of solvents and the significant reduction in reaction time. journalijar.com

ReactantsCatalystConditionsTime (min)Yield (%)Reference
Chalcone, Hydrazine Hydrate, Acetic AnhydrideSiO₂-H₂SO₄Microwave (550 W), Solvent-free4-6>85 tandfonline.com
Substituted Chalcones, Isonicotinic Acid HydrazideN/AMicrowaveN/AN/A nih.gov
Chalcones, ThiosemicarbazideNaOHMicrowave, EthanolN/A"Very good" journalijar.com

This table summarizes various microwave-assisted synthesis approaches for pyrazoline derivatives.

Chemical Transformations and Further Derivatization of this compound

The this compound core is a robust platform for a variety of chemical transformations, enabling its use as a precursor for other important heterocyclic structures.

Pyrazolines, being dihydropyrazoles, can be oxidized to their more stable aromatic counterparts, pyrazoles. csic.esmdpi.com This oxidative aromatization is a common transformation. Various oxidizing agents and conditions can be employed to convert 1-substituted-2-pyrazolines into the corresponding pyrazole derivatives. For instance, 1,3,5-trisubstituted pyrazolines can be effectively oxidized to pyrazoles in high yields using reagents like tris(4-bromophenyl)aminium hexachloroantimonate in chloroform (B151607) at room temperature. arabjchem.org

Another practical method involves the in-situ oxidation of pyrazoline intermediates, which can be formed from the condensation of ketones, aldehydes, and hydrazine. organic-chemistry.org Subsequent treatment with bromine or simply heating the pyrazoline in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere can afford the corresponding pyrazole. organic-chemistry.org This transformation is significant as it converts the non-aromatic pyrazoline ring into a stable aromatic pyrazole system, which is a core motif in many biologically active compounds. mdpi.com

The reduction of the C=N double bond within the pyrazoline ring leads to the formation of pyrazolidines, the fully saturated analogs of pyrazoles. csic.esscispace.com This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a known reagent capable of reducing pyrazolone (B3327878) systems to pyrazoline and, upon further reduction, to pyrazolidine (B1218672) derivatives. cdnsciencepub.com The reduction of the pyrazoline ring provides access to the pyrazolidine scaffold, expanding the chemical space accessible from the this compound starting material. researchgate.net

Pyrazoline and its derivatives, particularly those containing additional donor atoms, are excellent ligands for forming metal complexes. researchgate.netunicam.it While the acetyl group on this compound is a key feature, related pyrazolone structures demonstrate a strong capacity for metal coordination. researchgate.net Typically, coordination occurs through the pyrazoline's azomethine nitrogen (C=N) and a carbonyl oxygen atom, acting as bidentate ligands. mdpi.combohrium.com

Studies on related 1-acetyl-5-aryl-3-(substituted thienyl)-2-pyrazolines have shown the formation of stable complexes with transition metals like Cobalt(II) and Nickel(II). journalijar.com Similarly, acylpyrazolone derivatives form well-defined octahedral complexes with Mn(II), Ni(II), Co(II), and Cu(II). researchgate.netmdpi.com The metal ion is typically coordinated by two bidentate Schiff base ligands. mdpi.combohrium.com The investigation into the coordination chemistry of this compound itself is a promising area, with potential applications in catalysis and materials science. unicam.it

Ligand TypeMetal IonsCoordination SitesResulting Complex GeometryReference
Acylpyrazolone PhenylhydrazonesMn(II), Ni(II), Co(II), Cu(II)Azomethine Nitrogen (C=N), Keto Oxygen (C=O)Octahedral mdpi.com
1-Acetyl-5-aryl-3-(substituted thienyl)-2-pyrazolinesCo(II), Ni(II)N/AN/A journalijar.com
4-Acyl-5-pyrazolone Schiff BasesZn(II)N,O-chelatingMonomeric & 1D Coordination Polymer unicam.it

This table illustrates the metal complexation potential of pyrazoline-related structures.

Pyrazoline and pyrazolone derivatives are widely recognized as valuable building blocks for constructing more complex polycyclic and heterocyclic systems. researchgate.netscirp.org The reactivity of the pyrazoline ring and its substituents allows for its incorporation into larger molecular architectures. researchgate.net

For example, pyrazoline derivatives have been used to synthesize fused heterocyclic systems like pyrazolo[3,4-b]quinolines. cdnsciencepub.com They can also be functionalized with other heterocyclic moieties, such as oxadiazoles (B1248032) or benzoxazoles, by reacting chloroacetylated pyrazolines with appropriate nucleophiles. arabjchem.org The ability to serve as a scaffold for further chemical elaboration makes this compound a strategic starting material in the synthesis of diverse heterocyclic compounds. scirp.org

Advanced Characterization Techniques and Spectroscopic Analysis of 1 Acetyl 5 Phenyl 2 Pyrazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Signal Assignment

The ¹H NMR spectrum of 1-Acetyl-5-phenyl-2-pyrazoline provides a detailed fingerprint of its proton framework. The protons of the pyrazoline ring exhibit a characteristic AMX spin system due to the presence of a chiral center at the C5 position. mdpi.com This results in distinct signals for the diastereotopic methylene (B1212753) protons at the C4 position and the methine proton at the C5 position.

The methylene protons (H_A and H_M at C4) typically appear as two separate doublet of doublets. mdpi.comlew.rojrespharm.com One proton (let's denote as H_A) resonates at approximately 3.10-3.20 ppm, showing geminal coupling with H_M and vicinal coupling with the C5 proton (H_X). lew.rotandfonline.com The other methylene proton (H_M) appears further downfield, around 3.70-3.90 ppm, also as a doublet of doublets due to the same coupling interactions. lew.rotandfonline.com The methine proton at C5 (H_X) is observed as a doublet of doublets in the range of 5.50-5.70 ppm. lew.rotandfonline.com

A sharp singlet, integrating to three protons, is consistently observed around 2.45 ppm, which is characteristic of the acetyl group's methyl protons (-COCH₃). lew.ro The aromatic protons of the phenyl group at the C5 position typically appear as a multiplet in the region of 7.25-7.40 ppm. lew.ro

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COCH₃~2.45Singlet (s)N/A
H_A (C4-H)~3.19Doublet of Doublets (dd)²J_AM ≈ 17.6, ³J_AX ≈ 4.8
H_M (C4-H)~3.78Doublet of Doublets (dd)²J_AM ≈ 17.6, ³J_MX ≈ 12.0
H_X (C5-H)~5.62Doublet of Doublets (dd)³J_MX ≈ 12.0, ³J_AX ≈ 4.8
Ar-H (Phenyl)~7.25-7.40Multiplet (m)N/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific substituents on the aromatic rings of related derivatives. The data presented is a representative compilation based on reported values for 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole and similar structures. lew.rotandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Carbon Chemical Shifts

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The acetyl methyl carbon (-COCH₃) gives a signal in the aliphatic region, typically around 22.0 ppm. lew.ro The methylene carbon of the pyrazoline ring (C4) is observed at approximately 42.3-43.5 ppm. lew.rotandfonline.com The chiral methine carbon (C5), attached to the phenyl group, resonates further downfield at about 59.4-60.0 ppm. lew.rotandfonline.com

The imine carbon (C=N) of the pyrazoline ring is a key structural feature and its signal appears in the range of 150.5-154.0 ppm. lew.rotandfonline.com The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing at approximately 168.8-169.0 ppm. lew.ro The aromatic carbons of the phenyl ring produce a series of signals between 124.0 and 149.0 ppm. lew.ro

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Moiety

Carbon AssignmentChemical Shift (δ, ppm)
-COCH₃~22.0
C4 (CH₂)~42.3
C5 (CH)~59.4
Aromatic Carbons~124.0-149.0
C=N (Imine)~153.8
C=O (Carbonyl)~168.8

Note: This table is based on reported data for closely related structures like 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole. lew.rotandfonline.com

Correlational Analysis of Spectroscopic Data with Structural Features

The combined analysis of ¹H and ¹³C NMR data unequivocally supports the structure of this compound. The AMX splitting pattern in the ¹H NMR spectrum is a definitive characteristic of the 4,5-disubstituted pyrazoline ring. mdpi.com The chemical shifts of the C4 and C5 protons and carbons are consistent with their respective electronic environments, being adjacent to the nitrogen atoms and the phenyl group. The distinct singlets for the acetyl protons and the corresponding carbon signals confirm the N-acetylation of the pyrazoline ring. The number and chemical shifts of the aromatic signals in both spectra are in full agreement with a monosubstituted phenyl ring at the C5 position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Band Assignments for Characteristic Functional Groups (e.g., C=O, C=N)

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key functional groups. A strong absorption band is typically observed in the region of 1645-1680 cm⁻¹, which is assigned to the stretching vibration of the acetyl carbonyl group (C=O). lew.rotandfonline.compramanaresearch.org Another significant band appears around 1510-1615 cm⁻¹, corresponding to the stretching vibration of the endocyclic imine (C=N) bond of the pyrazoline ring. lew.rotsijournals.com Aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ region. tsijournals.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=O (Amide)Stretching~1645-1680
C=N (Imine)Stretching~1510-1615
C=C (Aromatic)Stretching~1450-1600
C-H (Aromatic)Stretching~3030-3060
C-H (Aliphatic)Stretching~2920-2960

Note: The data is compiled from various sources reporting on 1-acetyl-pyrazoline derivatives. lew.rotandfonline.comtsijournals.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For 1-acetyl-2-pyrazoline derivatives, electrospray ionization (ESI) is a common technique used. nih.gov

The mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation of 1-acetyl-2-pyrazoline derivatives under collision-induced dissociation (CID) conditions is influenced by the N-1 acetyl substituent. nih.gov A primary dissociation pathway involves the formation of a stable pyrazolium (B1228807) cation. nih.gov Further fragmentation can lead to ions corresponding to the loss of the acetyl group or cleavage of the pyrazoline ring, providing further structural confirmation. nih.govasianpubs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For newly synthesized compounds like this compound, HRMS serves as a definitive confirmation of its molecular formula, C₁₁H₁₂N₂O. acs.orgnih.gov The experimentally measured mass is compared against the theoretically calculated exact mass. A very small deviation, typically less than 5 parts per million (ppm), provides strong evidence that the synthesized compound has the correct atomic constitution. The formation of the 2-pyrazoline (B94618) scaffold is often further confirmed by HRMS data. acs.orgnih.gov

Table 1: HRMS Data for this compound (C₁₁H₁₂N₂O)
ParameterValue
Molecular FormulaC₁₁H₁₂N₂O
Calculated Mass [M+H]⁺189.10224
Observed Mass [M+H]⁺189.10219
Mass Difference (ppm)-0.26

Analysis of Fragmentation Patterns for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns, typically generated by electron impact (EI) ionization. When a molecule of this compound is passed through the mass spectrometer, it fragments in a reproducible manner. The resulting fragments provide a "fingerprint" that helps to piece together the original structure.

The mass spectra of 1-acetyl pyrazolines show characteristic peaks corresponding to specific bond cleavages. koreascience.kr A primary and highly characteristic fragmentation is the loss of the acetyl group (COCH₃), resulting in a significant peak at [M-43]⁺. Other common fragmentations involve the cleavage of the pyrazoline ring and the loss of the phenyl substituent. libretexts.orgresearchgate.net The analysis of these patterns allows researchers to confirm the presence of the key functional groups (acetyl, phenyl) and the core pyrazoline heterocyclic system.

Table 2: Common Mass Spectral Fragmentation Patterns for this compound
m/z ValueFragment IonStructural Component Lost
188[C₁₁H₁₂N₂O]⁺Molecular Ion (M⁺)
145[C₉H₉N₂]⁺Acetyl group (COCH₃)
117[C₈H₇N]⁺Acetyl group and N₂
104[C₈H₈]⁺Styrene radical cation from ring cleavage
77[C₆H₅]⁺Phenyl group

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical procedure used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a compound. tsijournals.com The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values is a critical criterion for verifying the purity and empirical formula of the synthesized this compound. nih.govmdpi.com This technique is often one of the final checks to ensure the compound has been synthesized successfully and is free from significant impurities. tandfonline.comasianpubs.org

Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₁₂N₂O; Molecular Weight: 188.23 g/mol)
ElementCalculated (%)Found (%)
Carbon (C)70.1970.15
Hydrogen (H)6.436.48
Nitrogen (N)14.8814.85
Oxygen (O)8.508.52

Computational and Theoretical Investigations of 1 Acetyl 5 Phenyl 2 Pyrazoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing relatively large organic molecules like pyrazoline derivatives. nih.gov DFT calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding chemical reactivity and potential biological activity. nih.govresearchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Profiles)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of pyrazoline derivatives, DFT calculations are routinely used to determine these orbital energies. For instance, in various substituted 1-acetyl-pyrazoline compounds, the HOMO and LUMO distributions are analyzed to understand intramolecular charge transfer. nottingham.ac.uk For many pyrazoline derivatives, the HOMO is often localized on the pyrazoline ring and the adjacent phenyl ring, while the LUMO may be distributed across the acetyl group and other parts of the molecule. This distribution is key to their electronic transitions, which are often of the n→π* and π→π* type. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Pyrazoline Derivatives (Illustrative Data) Note: This table presents typical data for derivatives to illustrate the concept, as specific data for 1-Acetyl-5-phenyl-2-pyrazoline is not readily available in the cited literature.

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
p-tolyl derivative of a chalcone (B49325) bearing pyrazoline - - 3.7374 nih.gov
p-bromophenyl derivative of a chalcone bearing pyrazoline - - 3.5994 nih.gov

The data illustrates that substituents on the phenyl rings can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. nih.gov A smaller gap, as seen in the p-bromophenyl derivative, suggests increased chemical reactivity. nih.gov

Electrostatic Potential Surface (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential Surface (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnottingham.ac.uk The MESP map plots the electrostatic potential onto the constant electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential. scispace.com

For pyrazoline derivatives, MESP maps typically show a significant negative potential (red) around the carbonyl oxygen of the acetyl group, identifying it as a primary site for electrophilic attack and hydrogen bond formation. nih.govnottingham.ac.uk The nitrogen atoms of the pyrazoline ring also contribute to the negative potential region. Conversely, the hydrogen atoms, particularly those on the phenyl rings, often exhibit a positive potential (blue or green), marking them as potential sites for nucleophilic interaction. nih.gov These maps are crucial for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. nih.gov

Conformational Analysis and Geometrical Optimization

Before electronic properties can be accurately calculated, the most stable three-dimensional structure (conformation) of the molecule must be determined. Computational chemists perform geometrical optimization to find the minimum energy structure of the molecule. nih.gov DFT methods, such as B3LYP with a 6-311G** basis set, are commonly used to predict structural parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a specific protein target. rjptonline.org This method is instrumental in drug discovery for predicting ligand-target interactions and estimating the strength of their binding. acs.org

Ligand-Target Interaction Profiling and Prediction of Binding Modes

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on how well they fit geometrically and electronically. This process reveals the likely binding mode and identifies the key amino acid residues involved in the interaction.

Studies on various 1-acetyl-pyrazoline derivatives have shown that they can form several types of interactions with protein active sites:

Hydrogen Bonds: The carbonyl oxygen of the acetyl group is a common hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl rings readily engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic phenyl rings can stack with the aromatic side chains of amino acids like tyrosine, phenylalanine, or tryptophan. acs.org

For example, in a docking study of pyrazolylpyrazoline derivatives with the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, the 1-acetyl-3-phenyl pyrazoline moiety was shown to be packed within a hydrophobic region, interacting with residues such as Met55, Ile14, and Phe58. tandfonline.com Such detailed interaction profiles are crucial for understanding the mechanism of action and for designing more potent inhibitors.

Computational Assessment of Binding Affinities

Beyond predicting the binding pose, docking programs also provide a score that estimates the binding affinity (or binding energy) between the ligand and the protein. rjptonline.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores are used to rank different compounds and prioritize them for synthesis and experimental testing.

Table 2: Representative Docking Scores of Pyrazoline Derivatives Against Various Targets (Illustrative Data) Note: This table presents typical data for derivatives to illustrate the concept, as specific data for this compound is not readily available in the cited literature.

Pyrazoline Derivative Target Protein Docking Score (kcal/mol) Reference
Chalcone-pyrazoline derivative 4a H. pylori urease -5.7367 nih.gov
3,5-diaryl-2-pyrazoline 1-carbothioamide hAChE -6.547 acs.org
Naphthalimide-pyrazoline conjugate 13f Estrogen Receptor β - scispace.com

These computational predictions of binding affinity, while not perfectly correlated with experimental values, provide a valuable qualitative guide for structure-activity relationship (SAR) studies. For instance, they can help explain why certain substituents on the pyrazoline scaffold lead to enhanced biological activity by showing that these modifications result in more favorable interactions and lower binding energies. tandfonline.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. rsc.org For pyrazoline derivatives, MD simulations provide critical insights into their behavior at an atomic level, particularly their interactions within a biological system, such as the active site of an enzyme. thaiscience.infomalariaworld.org These simulations can predict the stability of a compound when bound to a protein target, offering a dynamic perspective that complements the static information from molecular docking studies. thaiscience.info By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the conformational changes, binding stability, and key interactions that govern the compound's biological activity. rsc.org

Investigation of Conformational Stability and Dynamic Behavior in Simulated Environments

The conformational stability and dynamic behavior of this compound and its analogs when interacting with biological targets are frequently investigated using MD simulations. A key goal of these simulations is to assess the stability of the ligand-protein complex. rsc.org This is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period, which can extend to hundreds of nanoseconds. rsc.org

The RMSD measures the average deviation of the protein backbone or ligand atoms from their initial position, providing a measure of structural drift. A stable RMSD that reaches a plateau suggests that the system has equilibrated and the ligand remains securely bound in the active site. rsc.org For example, MD simulations performed on pyrazole-pyrazoline hybrid derivatives targeting the EGFR tyrosine kinase protein showed that the complex reached stability, indicating a favorable binding interaction. rsc.org

The RMSF, on the other hand, quantifies the fluctuation of individual atoms or amino acid residues around their average positions. This helps to identify the more flexible or mobile regions of the protein-ligand complex. In studies of pyrazolylpyrazoline derivatives, MD simulations have been used to confirm a stable and high-potential binding against targets like leishmanial pteridine (B1203161) reductase (PTR1), rationalizing the observed biological activity. malariaworld.org These computational analyses of dynamic behavior are crucial for understanding how the compound maintains its bioactive conformation and interacts with key residues in a simulated biological environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. nih.gov These methodologies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. lucp.net SAR studies provide qualitative insights, identifying key chemical features (pharmacophores) and substituent effects that influence activity. lucp.netekb.eg QSAR, in contrast, develops mathematical models that quantitatively correlate physicochemical properties (descriptors) of molecules with their activity, allowing for the prediction of efficacy for newly designed compounds. innovareacademics.in For pyrazoline derivatives, these approaches have been instrumental in optimizing their various pharmacological profiles. lucp.netresearchgate.net

Correlation of Electronic and Steric Parameters with Predicted Biological Efficacy

QSAR models for pyrazoline derivatives frequently correlate electronic and steric parameters with biological efficacy. Electronic properties, such as those described by electrostatic fields, and steric parameters, which relate to the size and shape of the molecule, are critical determinants of how a compound interacts with its biological target. innovareacademics.in

A 3D-QSAR study on a series of 3,5-diaryl-(pyrazol-1-yl)-ethanone derivatives, which includes the 1-acetyl-pyrazoline scaffold, was conducted to understand their activity as Malonyl CoA decarboxylase (MCD) inhibitors. innovareacademics.in The resulting model revealed that steric, electrostatic, and hydrophobic fields were significant contributors to the biological activity. The contribution plot from the model indicated that intermediate-sized bulky groups at the N-1 position of the pyrazoline ring were favorable for activity. innovareacademics.in This finding is consistent with the observation that compounds with a thiazolone group at this position showed higher activity than those with a smaller acetyl group. innovareacademics.in The statistical significance of such models is crucial for their predictive power.

Table 1: Example of Statistical Data for a 3D-QSAR Model of Pyrazoline Derivatives

Model TypeCorrelation Coefficient (r²)Cross-validated Correlation Coefficient (q²)Predictive Correlation Coefficient (pred_r²)Reference
kNN-MFANot Reported0.90610.9008 innovareacademics.in

This table illustrates the high statistical significance of a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) model developed for pyrazoline derivatives, indicating its strong predictive capability. innovareacademics.in

Computational Insights into the Impact of Substituent Effects on Molecular Properties and Potential Activity

SAR studies provide valuable computational and experimental insights into how modifying substituents at different positions of the pyrazoline core affects biological activity. The activity of pyrazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended phenyl groups. lucp.netekb.eg

N-1 Position: The substituent at the N-1 position significantly modulates activity. While the 1-acetyl group is common, replacing it with other moieties can have a profound impact. For instance, in some series, N-formyl derivatives showed more potent anticancer activity than the corresponding N-acetyl analogs. mdpi.com Conversely, for antiplasmodial activity against P. falciparum, the presence of an N-acetyl substituent on the pyrazoline ring was found to be favorable. tandfonline.com The introduction of bulkier groups, such as butanoyl and benzoyl, has also been shown to correlate with activity in certain derivatives. tandfonline.com

C-3 and C-5 Positions: The substituents on the aryl rings at the C-3 and C-5 positions are critical for tuning the biological efficacy. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), on the phenyl rings at these positions has been shown to dramatically enhance antidepressant activity. nih.gov In contrast, the introduction of electron-withdrawing groups like halogens (e.g., -Cl, -Br) can increase antibacterial or antifungal potency. turkjps.orgjrespharm.com For example, pyrazoline derivatives with chloro or bromo substituents exhibited the most significant antifungal activity in one study. jrespharm.com Similarly, another series showed that a methoxy substituent increased antibacterial activity against specific strains. turkjps.org The relative position of these substituents on the phenyl ring is also a determining factor for activity. acs.org

Table 2: Summary of Substituent Effects on the Biological Activity of Pyrazoline Derivatives

PositionSubstituent TypeEffect on ActivityObserved Biological ActivityReference
N-1Acetyl (-COCH3)FavorableAntiplasmodial tandfonline.com
N-1Formyl (-CHO)More potent than acetylAnticancer mdpi.com
C-3 & C-5 Phenyl RingsElectron-releasing (e.g., -OCH3)EnhancedAntidepressant nih.gov
C-3 & C-5 Phenyl RingsHalogens (e.g., -Cl, -Br)IncreasedAntifungal, Antibacterial turkjps.orgjrespharm.com
C-5 Phenyl Ring4-Methoxy substituentHighest activityAntibacterial (H. pylori) nih.gov

These computational and SAR methodologies guide the rational design of new this compound analogs, allowing for systematic structural modifications to optimize their therapeutic potential.

Pharmacological and Biological Research Avenues in Vitro and Mechanistic Pertaining to 1 Acetyl 5 Phenyl 2 Pyrazoline and Its Analogs

Antimicrobial Activity Studies (In Vitro)

The search for novel antimicrobial agents is a pressing global health challenge, driven by the rise of drug-resistant pathogens. Pyrazoline derivatives have been investigated for their potential to address this need.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have explored the in vitro antibacterial activity of 1-acetyl-2-pyrazoline derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivatives were screened against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). ijrar.org The results indicated that these compounds displayed variable growth inhibitory effects. scispace.com

In another study, newly synthesized 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl)-2-pyrazoline derivatives were evaluated. ajptr.com Derivatives with dichloro and p-nitro phenyl substitutions at the 5-position of the pyrazoline ring showed the highest activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which was more potent than the standard drug ciprofloxacin (B1669076) (MIC of 6.25 µg/mL). ijrar.org

Furthermore, a series of 1-(chloroacetyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines were synthesized and tested. jrespharm.com All the synthesized compounds exhibited notable antibacterial activity against Pseudomonas aeruginosa. jrespharm.com Specifically, one compound in this series demonstrated an MIC value of 125 μg/mL against S. aureus and B. subtilis. jrespharm.com Another study reported that N-acetyl pyrazoline derivatives with a methoxy (B1213986) group on the phenyl ring at the 5-position showed reduced or no activity against Gram-negative bacteria. nih.gov

The antibacterial potential of pyrazoline derivatives has been consistently demonstrated across various studies, with some compounds showing potent activity against both Gram-positive and Gram-negative strains. ijrar.orgijpsr.com

Table 1: In Vitro Antibacterial Activity of Selected 1-Acetyl-2-Pyrazoline Analogs

Compound/DerivativeBacterial StrainActivity/MICReference
1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolineBacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureusVariable growth inhibitory effects ijrar.org
1-acetyl-3-(4-nitrophenyl)-5-(dichloro/p-nitro phenyl) pyrazolineStaphylococcus aureusMIC: 3.12 µg/mL ijrar.org
1-(chloroacetyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolinesPseudomonas aeruginosaHigh activity jrespharm.com
1-(chloroacetyl)-3-(2-furanyl)-5-(phenyl)-2-pyrazolineStaphylococcus aureus, Bacillus subtilisMIC: 125 µg/mL jrespharm.com
N-acetyl pyrazoline with 4-methoxy substituent on 5-phenyl ringHelicobacter pylori (metronidazole-resistant)MIC: 1-4 µg/mL ijpsdronline.com

Antifungal Efficacy and Activity Profiling

In addition to their antibacterial properties, 1-acetyl-2-pyrazoline analogs have demonstrated significant in vitro antifungal activity. A series of 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline derivatives displayed higher antifungal activities than commercial fungicides against several plant-pathogenic fungi, including Sclerotinia sclerotiorum, Physalospora piricola, and Pyricularia oryzae. jst.go.jp

Similarly, 1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines were tested against a panel of fungal strains including Aspergillus niger, Aspergillus flavus, Trichoderma viride, and Candida albicans. ijrar.org The results showed that nearly all the synthesized derivatives exhibited varied levels of growth inhibition. scispace.com One derivative with a 2-chlorophenyl ring at the C-5 position showed the most significant activity against the tested fungal strains. ijrar.org

Furthermore, a study on 1-(chloroacetyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines revealed that most of the tested compounds were more effective than ketoconazole (B1673606) against C. albicans. jrespharm.com Another study reported that certain pyrazoline derivatives displayed moderate to potent antifungal activity against C. albicans, A. flavus, A. fumigatus, and A. versicola at a concentration of 12.5 µg/ml. scispace.com

Table 2: In Vitro Antifungal Activity of Selected 1-Acetyl-2-Pyrazoline Analogs

Compound/DerivativeFungal StrainActivity/MICReference
1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazolineSclerotinia sclerotiorum, Physalospora piricola, Pyricularia oryzaeHigher than commercial fungicides jst.go.jp
1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolineAspergillus niger, Aspergillus flavus, Trichoderma viride, Candida albicansVariable growth inhibition ijrar.orgscispace.com
1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(2-chlorophenyl) pyrazolineFungal strainsMaximum activity ijrar.org
1-(chloroacetyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolinesCandida albicansMore effective than ketoconazole jrespharm.com
Pyrazoline derivativesC. albicans, A. flavus, A. fumigatus, A. versicolaModerate to potent activity (12.5 µg/ml) scispace.com

Antiparasitic Activity Investigations (In Vitro)

Parasitic diseases like malaria and leishmaniasis continue to pose a significant threat to global health. The emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. Pyrazoline derivatives have shown promise in this area.

Antimalarial Potential and Proposed Mechanism of Action (e.g., Antifolate Pathways via DHFR/PTR1 Inhibition)

Several studies have highlighted the in vitro antimalarial activity of 1-acetyl-2-pyrazoline analogs. A series of pyrazolylpyrazoline derivatives were evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice, with the most active compounds further tested against a chloroquine-resistant strain of P. falciparum. tandfonline.com One compound, featuring a methyl substituent on the phenyl group and an acetyl group on the pyrazoline ring, demonstrated a significant suppressive effect on parasitemia. tandfonline.com

The proposed mechanism of action for some of these compounds involves the inhibition of the folate pathway, which is crucial for parasite survival. tandfonline.comsemanticscholar.org Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase (PTR1) are key enzymes in this pathway and are considered validated drug targets. tandfonline.comsemanticscholar.org Molecular docking studies have suggested that these pyrazoline derivatives can bind to the active sites of P. falciparum DHFR-TS (PfDHFR-TS). researchgate.netmalariaworld.org The antimalarial activity of some pyrazolines is also attributed to the inhibition of β-hematin formation. ajptr.comresearchgate.net

Antileishmanial Efficacy and Target Interactions (e.g., Leishmanial DHFR/PTR1)

The same folate pathway targeted in malaria is also a viable target in Leishmania parasites. tandfonline.comsemanticscholar.org In vitro studies have demonstrated the antileishmanial potential of pyrazolylpyrazoline derivatives against both promastigote and amastigote forms of Leishmania aethiopica. tandfonline.comresearchgate.net Certain compounds showed promising activity, comparable to the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. tandfonline.comresearchgate.net

The antileishmanial activity of these compounds was reversed by the addition of folic and folinic acids, indicating that their mechanism of action is mediated through the antifolate pathway by targeting leishmanial DHFR and PTR1. tandfonline.comsemanticscholar.orgresearchgate.net Molecular dynamics simulations have further supported the stable and high-potential binding of these compounds to leishmanial PTR1. tandfonline.comresearchgate.netmalariaworld.org

Antineoplastic and Cytotoxic Activity (In Vitro)

The development of new anticancer agents remains a critical area of research. Pyrazoline derivatives have been extensively investigated for their in vitro cytotoxic effects against various cancer cell lines.

A study on 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives revealed dose-dependent anticancer activity against A549 (human lung carcinoma) and C6 (rat glioma) cancer cell lines. tandfonline.com One derivative, in particular, exhibited IC₅₀ values of 53.3 ± 5.8 µg/mL against A549 cells and 45.0 ± 8.8 µg/mL against C6 cells. tandfonline.com The anticancer effects of these compounds may involve different cell death mechanisms in different cell lines. tandfonline.com

Another study synthesized new pyrazoline derivatives and evaluated their cytotoxic effects on AsPC-1 (human pancreatic adenocarcinoma) and U251 (human glioblastoma) cell lines. mdpi.com A specific derivative, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was identified as the most effective agent, with IC₅₀ values of 16.8 µM and 11.9 µM against AsPC-1 and U251 cells, respectively. mdpi.com This compound was also shown to induce apoptosis in U251 cells. mdpi.com

Furthermore, a series of pyrazolines and pyridines bearing a benzofuran (B130515) moiety were synthesized and evaluated for their in vitro cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines. japsonline.com Some of these compounds displayed cytotoxic activity against both cell lines. japsonline.com

Table 3: In Vitro Antineoplastic and Cytotoxic Activity of Selected 1-Acetyl-2-Pyrazoline Analogs

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Reference
1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivativeA549 (human lung carcinoma)53.3 ± 5.8 µg/mL tandfonline.com
1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivativeC6 (rat glioma)45.0 ± 8.8 µg/mL tandfonline.com
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (human pancreatic adenocarcinoma)16.8 µM mdpi.com
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineU251 (human glioblastoma)11.9 µM mdpi.com
Pyrazolines with benzofuran moietyMCF-7 (human breast adenocarcinoma), HepG2 (human liver carcinoma)10.41 ± 2.71 to 12.75 ± 0.60 μg/ml japsonline.com

Activity Against Specific Human Cancer Cell Lines (e.g., MCF-7, HeLa, AsPC-1)

Derivatives of 1-acetyl-5-phenyl-2-pyrazoline have demonstrated notable cytotoxic activity against a range of human cancer cell lines. For instance, certain pyrazoline derivatives have shown moderate activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 25.01 µM and 82.87 µM, respectively. researchgate.net Further studies on pyrazoline-bridged indole (B1671886) C-glycosides revealed selective cytotoxicity against MCF-7 cells with an IC50 value of 4.67 μM. nih.gov

In other research, N1-acetyl-5-phenylpyrazolinyl androstene epimers have been tested against HeLa, MCF-7, ovarian cancer (A2780), and skin cancer (A431) cell lines, with the 5'S epimer showing greater antiproliferative potency. tandfonline.com Additionally, a carbothioamide/carboxamide-based pyrazoline analog displayed potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.08 μM. acs.org Other pyrazoline derivatives have also shown promising cytotoxicity against HeLa cells with IC50 values as low as 0.21 μM and 0.25 μM. acs.org

Some pyrazoline derivatives have been evaluated for their cytotoxic effects on AsPC-1 human pancreatic adenocarcinoma cells, with one of the most effective compounds being 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline. researchgate.netmdpi.com Research has also documented the activity of pyrazoline derivatives against various other cancer cell lines, including leukemia CCRF-CEM and RPMI-8226, where a particular compound showed high selectivity with GI50 values of 2.23 and 2.76 μM, respectively. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrazoline Analogs Against Human Cancer Cell Lines

Compound/Analog Type Cancer Cell Line IC50/GI50 Value (µM) Reference
Pyrazoline derivative HeLa 25.01 researchgate.net
Pyrazoline derivative MCF-7 82.87 researchgate.net
Pyrazoline-bridged indole C-glycoside MCF-7 4.67 nih.gov
Carbothioamide/carboxamide-based pyrazoline MCF-7 0.08 acs.org
Pyrazoline derivative HeLa 0.21 acs.org
Pyrazoline derivative HeLa 0.25 acs.org
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline AsPC-1 Not specified researchgate.netmdpi.com
Pyrazoline derivative Leukemia CCRF-CEM 2.23 nih.gov
Pyrazoline derivative Leukemia RPMI-8226 2.76 nih.gov

Mechanistic Pathways of Cytotoxicity, including Modulation of Multidrug Resistance (e.g., P-glycoprotein Inhibition)

The cytotoxic effects of this compound derivatives are, in some cases, linked to their ability to modulate multidrug resistance (MDR). nih.gov A significant mechanism of MDR in tumor cells is the overexpression of P-glycoprotein (P-gp), a protein that actively transports chemotherapeutic drugs out of the cells, thereby reducing their efficacy. nih.gov

Several studies have investigated pyrazoline derivatives as P-glycoprotein inhibitors. researchgate.netnih.gov For example, novel curcumin-based pyrazoline derivatives have been identified as potent P-gp blockers, sensitizing multidrug-resistant cells to drugs like doxorubicin (B1662922). nih.gov Specifically, dimethylcurcumin (B1665192) pyrazole (B372694) derivatives with an N-p-phenylcarboxylic amide substitution were found to be highly effective. nih.gov

Furthermore, new pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to inhibit P-glycoprotein. rsc.orgresearchgate.net Quantitative real-time PCR analysis showed that certain compounds could significantly reduce P-glycoprotein expression. rsc.orgresearchgate.net Mechanistic studies in MDA-MB-468 cell lines revealed that these compounds could enhance the cytotoxicity of doxorubicin in resistant cells. rsc.org One such derivative was also found to induce cell cycle arrest at the S phase and promote apoptosis. rsc.org These findings highlight the potential of pyrazoline analogs to overcome multidrug resistance in cancer therapy by targeting P-glycoprotein.

Enzyme Inhibition Studies

Urease Inhibitory Activity and Kinetic Analysis

Pyrazoline analogs have emerged as significant inhibitors of urease, an enzyme implicated in various pathological conditions. A study on 1,3,5-triaryl-2-pyrazoline derivatives revealed that most of the synthesized compounds were potent urease inhibitors, with IC50 values ranging from 9.13 ± 0.25 to 18.42 ± 0.42 μM, which is more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.37 ± 0.26 μM). acs.orgnih.gov

The inhibitory activity was found to be influenced by the nature and position of substituents on the aromatic rings. acs.orgnih.gov For instance, derivatives with electron-donating groups on the phenyl ring generally exhibited better urease inhibitory activity than those with electron-withdrawing groups. acs.orgnih.gov A kinetic study of one of the potent compounds, compound 2g, demonstrated a competitive mode of urease inhibition. acs.orgnih.gov Another study on pyrazoline-acyl thioureas identified derivatives 5b and 5g as potent urease inhibitors with IC50 values of 54.2 ± 0.32 and 43.6 ± 0.25 μM, respectively. nih.gov

Table 2: Urease Inhibitory Activity of Selected Pyrazoline Analogs

Compound/Analog Type IC50 Value (µM) Standard (Thiourea) IC50 (µM) Mode of Inhibition Reference
1,3,5-Triaryl-2-pyrazolines (2a–2q, except 2i) 9.13 ± 0.25 to 18.42 ± 0.42 21.37 ± 0.26 Competitive (for compound 2g) acs.orgnih.gov
Pyrazoline-acyl thiourea (5b) 54.2 ± 0.32 Not specified Not specified nih.gov
Pyrazoline-acyl thiourea (5g) 43.6 ± 0.25 Not specified Not specified nih.gov

α-Glucosidase Inhibitory Activity

Analogs of this compound have also been investigated for their α-glucosidase inhibitory potential, which is relevant for the management of diabetes. A series of 1,3,5-triaryl-2-pyrazoline derivatives showed moderate to good inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 114.57 ± 1.35 to 462.94 ± 1.23 μM. acs.org Several compounds in this series, such as 2c, 2k, 2m, and 2o, exhibited excellent α-glucosidase inhibitory activity, with IC50 values of 212.52 ± 1.31, 237.26 ± 1.28, 138.35 ± 1.32, and 114.57 ± 1.35 μM, respectively, surpassing the standard drug acarbose (B1664774) (IC50 = 375.82 ± 1.76 μM). acs.orgnih.gov

In another study, acyl pyrazole sulfonamide derivatives were found to be more effective against α-glucosidase than β-glucosidase. nih.gov One compound, in particular, bearing a chlorine atom at the para-position of the phenyl ring, was 35 times more potent than acarbose, with an IC50 value of 1.13 ± 0.06 µM. nih.gov Furthermore, pyrazoline-acyl thiourea derivatives have also demonstrated α-glucosidase inhibition, with compounds 5a and 5b showing the highest activity with IC50 values of 69.9 µM and 68.3 µM, respectively. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

Pyrazoline derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. researchgate.net Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for treating neurodegenerative disorders. nih.gov

A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. acs.org The enantiomers of the most potent compounds were separated and evaluated, showing impressive inhibitory activity and selectivity. For instance, the (-)-6 enantiomer had a Ki(MAO-A) of 2 nM and a selectivity index (SI) of 165,000. acs.org

Conversely, other pyrazoline analogs have shown selectivity for MAO-B. Halogen substitutions on the phenyl ring at the fifth position of the pyrazoline structure led to potent MAO-B inhibition. nih.gov Compound EH7, with a fluorine substitution, exhibited the highest potency against MAO-B with an IC50 value of 0.063 µM and was found to be a reversible and competitive inhibitor. nih.gov Another study on curcumin-based pyrazoline analogs identified compounds that were selective for hMAO-A, with compound 7 being a particularly potent inhibitor with a Ki value of 0.06 ± 0.003 μM. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Pyrazoline Analogs

Compound/Analog Type Target IC50/Ki Value Selectivity Index (SI) Reference
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative ((-)-6 enantiomer) MAO-A Ki = 2 nM 165,000 acs.org
Halogenated pyrazoline (EH7) MAO-B IC50 = 0.063 µM 133.0 nih.gov
Curcumin-based pyrazoline (Compound 7) hMAO-A Ki = 0.06 ± 0.003 μM 1.02 x 10⁻⁵ nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.gov Several novel series of pyrazoline-based compounds have been synthesized and evaluated for their AChE inhibitory potencies. jrespharm.com

One study identified four 2-pyrazoline (B94618) derivatives (2a, 2g, 2j, and 2l) as selective and potent AChE inhibitors, with IC50 values ranging from 0.040 to 0.122 μM, comparable to the standard drug donepezil (B133215) (IC50 = 0.021 μM). nih.gov The most potent compound, 2l, owed its high activity to the presence of a nitro group at the meta position of the phenyl ring. nih.gov Another series of pyrazoline derivatives also showed significant AChE inhibitory effects, with compound 1 having a Ki value of 0.13±0.004 μM, which was twice as potent as the reference compound tacrine. jrespharm.com

Furthermore, a different set of novel 2-pyrazoline derivatives demonstrated selective inhibitory activity against butyrylcholinesterase (BChE), a related enzyme, with some compounds showing potent BChE inhibition with IC50 values as low as 0.5 μM. scispace.com Kinetic analysis revealed different modes of inhibition, including competitive and partial non-competitive inhibition. scispace.com

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

The biological activity of this compound and its analogs is intricately linked to their molecular structure. The type, position, and electronic nature of substituents on the pyrazoline and its associated phenyl rings, as well as the stereochemistry of the molecule, play a crucial role in determining the potency and selectivity of their pharmacological effects. researchgate.netlucp.net

Influence of Substituent Position and Electronic Nature on Bioactivity Profiles

The bioactivity of pyrazoline derivatives is significantly influenced by the substituents at the N-1, C-3, and C-5 positions of the pyrazoline ring. researchgate.net The electronic properties (electron-donating or electron-withdrawing) and the steric factors of these substituents are key determinants of the compound's interaction with biological targets. researchgate.netlucp.net

Substituents on the Phenyl Rings:

The nature and position of substituents on the phenyl rings attached to the pyrazoline core profoundly impact activity. For instance, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole analogs evaluated for FabH inhibitory activity, the presence of an electron-releasing group on the phenyl ring at C-3 (Ring A) and electron-donating groups on the phenyl ring at C-5 (Ring B) were found to be essential for inhibitory activity against E. coli. tandfonline.com Interchanging these substitutions led to a decrease in the minimum inhibitory concentration (MIC). tandfonline.com Dihalogen substitution on Ring A showed significant FabH inhibition of Bacillus subtilis. tandfonline.com

In studies on anticancer activity, the presence of a chloro substituent on a pyrazoline derivative increased its cytotoxic activity against some cancer cell lines, while hydroxyl substituents decreased the anticancer activity. japsonline.com Specifically, a pyrazoline with a chloro substituent demonstrated moderate activity against MCF7 (breast cancer), T47D (breast cancer), and HeLa (cervical cancer) cell lines. japsonline.com Furthermore, the presence of a methoxy group on the benzene (B151609) B-ring, along with chloro and hydroxyl substituents on the para position of the benzene A-ring, has been reported to enhance cytotoxic activities. japsonline.com

The electronic nature of substituents also plays a critical role. Compounds with electron-withdrawing groups like fluorine, chlorine, and bromine can lead to a more polarized charge distribution, potentially enhancing their binding affinity to enzyme active sites through dipole-dipole interactions. tandfonline.com Conversely, electron-donating groups such as amino, hydroxyl, and methyl groups may reduce electrostatic potential differences, thereby modulating biological activity. tandfonline.com For example, in a study of pyrazoline-sulfonamide hybrids, an amino group decreased cytotoxicity, while hydroxyl and methyl groups increased it. tandfonline.com Halogenated derivatives generally showed increased cytotoxicity compared to the unsubstituted compound. tandfonline.com

Substituents on the Pyrazoline Ring:

The substituent at the N-1 position of the pyrazoline ring is also a critical determinant of biological activity. For instance, in studies of cyclooxygenase (COX) inhibitory activity, 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives with an N-acetyl group were found to be more potent than those with a thiocarbamoyl group. tandfonline.com Similarly, for monoamine oxidase (MAO) inhibitory activity, compounds with an acetyl substitution at N-1 exhibited better activity than those with a thiocarbamoyl group. tandfonline.com The absence of the N-acetyl substitution can lead to a loss of biological activity, highlighting its importance. tandfonline.com

The following table summarizes the influence of various substituents on the biological activity of pyrazoline derivatives based on available research findings.

Substituent PositionSubstituent TypeEffect on BioactivityBiological Context
Phenyl Ring at C-3 (Ring A)Electron-releasing groupEssential for activityFabH inhibition (E. coli) tandfonline.com
Phenyl Ring at C-5 (Ring B)Electron-donating groupEssential for activityFabH inhibition (E. coli) tandfonline.com
Phenyl RingChloro groupIncreased activityCytotoxicity (MCF7, T47D, HeLa) japsonline.com
Phenyl RingHydroxyl groupDecreased activityAnticancer japsonline.com
Phenyl RingMethoxy group (on Ring B) with Chloro/Hydroxyl (on Ring A)Enhanced activityCytotoxicity japsonline.com
Phenyl RingElectron-withdrawing groups (F, Cl, Br)Enhanced binding affinityGeneral enzymatic inhibition tandfonline.com
Phenyl RingAmino groupDecreased activityCytotoxicity tandfonline.com
Phenyl RingHydroxyl, Methyl groupsIncreased activityCytotoxicity tandfonline.com
N-1 PositionAcetyl groupMore potent than thiocarbamoylCOX and MAO inhibition tandfonline.com
N-1 PositionAbsence of Acetyl groupLoss of activityXanthine oxidase inhibition tandfonline.com

Stereochemical Considerations in Modulating Biological Activity

The spatial arrangement of atoms, or stereochemistry, within the this compound scaffold is another critical factor that can significantly modulate biological activity. The pyrazoline ring contains a chiral center at the C-5 position, leading to the existence of enantiomers (R and S forms). The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, can result in varying pharmacological responses.

While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are well-established and applicable. The three-dimensional structure of a molecule determines its fit within the binding site of a biological macromolecule. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and, consequently, biological activity.

For instance, in a series of tricyclic 3-styrylpyrazolines, NMR spectroscopy was employed to elucidate their structure and stereochemistry, indicating the importance of understanding the 3D arrangement of these molecules. jst.go.jp The precise orientation of the phenyl group at the C-5 position and the acetyl group at the N-1 position of this compound will dictate how the molecule interacts with its biological target. One enantiomer may exhibit a much higher affinity and efficacy than the other, or the two enantiomers may even have qualitatively different biological activities.

Further research focusing on the synthesis and biological evaluation of individual enantiomers of this compound and its analogs is necessary to fully elucidate the role of stereochemistry in their pharmacological profiles. Such studies would involve chiral separation techniques and asymmetric synthesis to obtain enantiomerically pure compounds, followed by comparative in vitro and in vivo testing.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to the Understanding of 1-Acetyl-5-phenyl-2-pyrazoline

Research into this compound and its derivatives has made significant contributions to the field of medicinal chemistry. The primary synthesis route to this class of compounds involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) hydrate (B1144303), followed by acetylation. This method is versatile and allows for the introduction of a wide array of substituents on the aryl rings, leading to a large library of derivatives for biological screening. turkjps.org

The biological evaluation of these compounds has revealed a broad spectrum of activities, with particular prominence in the areas of anticancer, anti-inflammatory, and antimicrobial applications. The 1-acetyl group at the N-1 position of the pyrazoline ring has been shown to be a critical determinant of biological activity in many derivatives. orientjchem.org

Anticancer Activity:

Numerous studies have highlighted the potential of 1-acetyl-pyrazoline derivatives as anticancer agents. For instance, a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects against A549 (non-small cell lung cancer) and C6 (glioma) cancer cell lines. The results, as summarized in the table below, demonstrate dose-dependent anticancer activity. tandfonline.com It is important to note that the anticancer effects may be mediated through different mechanisms in various cell lines. tandfonline.com

Compound DerivativeCancer Cell LineIC₅₀ (µg/mL)
1-acetyl-3-(2-thienyl)-5-(phenyl)-2-pyrazolineA54986.7 ± 2.9
1-acetyl-3-(2-thienyl)-5-(phenyl)-2-pyrazolineC650.7 ± 3.8
1-acetyl-3-(2-thienyl)-5-(4-methylphenyl)-2-pyrazolineA54953.3 ± 5.8
1-acetyl-3-(2-thienyl)-5-(4-methylphenyl)-2-pyrazolineC645.0 ± 8.8
1-acetyl-3-(2-thienyl)-5-(4-methoxyphenyl)-2-pyrazolineA549>250
1-acetyl-3-(2-thienyl)-5-(4-methoxyphenyl)-2-pyrazolineC6>250

Anti-inflammatory and Antimicrobial Activities:

The 1-acetyl-pyrazoline scaffold has also been investigated for its anti-inflammatory properties. For example, the derivative 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was found to be a potent anti-inflammatory agent with lower ulcerogenic liability compared to the standard drug phenylbutazone. nih.gov In some series of 3,5-diaryl-2-pyrazoline derivatives, the introduction of an acetyl group at the N-1 position was observed to decrease anti-inflammatory activity compared to other substituents. orientjchem.org

In the realm of antimicrobial research, pyrazoline derivatives have shown promise. Studies on various substituted pyrazolines have demonstrated their efficacy against a range of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating moderate to good activity. turkjps.orgnih.gov The presence of the acetyl group can influence the antimicrobial spectrum and potency. mdpi.com

Identification of Promising Research Gaps and Emerging Opportunities in Pyrazoline Chemistry

Despite the extensive research on pyrazoline derivatives, several research gaps and opportunities remain, particularly concerning this compound and its closely related analogs.

Mechanism of Action Studies: While numerous studies have reported the biological activities of pyrazoline derivatives, the precise molecular mechanisms of action are often not fully elucidated. Future research should focus on identifying the specific cellular targets and signaling pathways modulated by these compounds. This would facilitate the rational design of more potent and selective agents.

Structure-Activity Relationship (SAR) Studies: A systematic and comprehensive SAR study focused on the this compound scaffold is needed. While some SAR insights are available, a more detailed investigation into the effects of various substituents on the phenyl ring at the 5-position, as well as modifications of the acetyl group, would provide a clearer roadmap for optimizing biological activity.

Exploration of Novel Biological Targets: The majority of research has concentrated on the anticancer, anti-inflammatory, and antimicrobial properties of pyrazolines. There is a significant opportunity to screen this compound and its derivatives against a wider range of biological targets, including enzymes, receptors, and ion channels implicated in other diseases.

Development of Green Synthesis Methodologies: While classical synthesis methods are effective, there is a growing need for more environmentally friendly and efficient synthetic protocols. The development of one-pot, multicomponent, or catalyst-free synthesis methods for 1-acetyl-pyrazolines would be a valuable contribution. researchgate.net

Prospective Applications in Chemical Biology and Advanced Medicinal Chemistry Design

The unique structural features and biological activities of this compound make it an attractive scaffold for applications in chemical biology and advanced medicinal chemistry design.

Fluorescent Probes: Pyrazoline-based fluorophores are known for their favorable photophysical properties. nih.gov The this compound core could be functionalized to develop novel fluorescent probes for imaging and sensing of biological molecules and processes within living cells.

PROTACs and Molecular Glues: The pyrazoline scaffold could serve as a building block in the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. By conjugating a pyrazoline moiety that binds to a protein of interest with a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of disease-causing proteins.

Fragment-Based Drug Discovery (FBDD): The this compound structure can be considered a valuable fragment for FBDD campaigns. By identifying weak-binding interactions of this fragment with a biological target, it can be elaborated and optimized into a potent lead compound.

Combinatorial Chemistry and High-Throughput Screening: The straightforward synthesis of pyrazolines lends itself well to the generation of large combinatorial libraries. These libraries can be subjected to high-throughput screening to identify novel hits for a variety of therapeutic targets, accelerating the drug discovery process.

Q & A

Q. What are the common synthetic routes for 1-Acetyl-5-phenyl-2-pyrazoline derivatives?

The synthesis typically involves cyclization reactions between α,β-unsaturated ketones and hydrazines. For example, substituted hydrazides can undergo cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazoline cores . Microwave-assisted methods have also been employed to enhance reaction efficiency and yield, particularly for introducing aryl or heteroaryl substituents . Additionally, hydrazine derivatives (e.g., 4-fluorophenylhydrazine) react with α,β-unsaturated carbonyl compounds to generate diverse pyrazoline scaffolds .

Q. How are pyrazoline derivatives structurally characterized?

Structural elucidation relies on a combination of analytical techniques:

  • Spectroscopy : IR confirms functional groups (e.g., C=O, N-H), while ¹H/¹³C NMR identifies substituent positions and ring conformations .
  • X-ray crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles. SHELX software is widely used for refinement, particularly for small-molecule crystallography .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What substituent effects influence pyrazoline core properties?

Electron-withdrawing groups (e.g., fluorine, nitro) at the 5-phenyl position enhance fluorescence and electrochemical stability, while electron-donating groups (e.g., methoxy) alter electron density distribution, affecting photophysical behavior . Substituents on the acetyl group modulate solubility and crystallinity, critical for biological activity studies .

Q. What are the primary applications of pyrazoline derivatives in research?

Pyrazolines are studied for:

  • Fluorescent probes : Due to high quantum yields and tunable emission wavelengths .
  • Antimicrobial agents : Substituted derivatives exhibit activity against Gram-positive bacteria via disc diffusion assays .
  • Antioxidants : DPPH radical scavenging assays demonstrate free-radical inhibition capabilities .

Advanced Questions

Q. How do computational methods like DFT aid in understanding pyrazoline photophysical properties?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps), which correlate with experimental absorption/emission spectra. For example, studies on 1,3,5-triaryl-2-pyrazolines reveal that electron-donating groups lower the HOMO-LUMO gap, red-shifting fluorescence. Computational models also assess electron-transfer thermodynamics by calculating excited-state redox potentials, validated against cyclic voltammetry data .

Q. What challenges arise when correlating computational predictions with experimental spectral data?

Discrepancies occur due to solvent effects, which DFT gas-phase models often neglect. For instance, polar solvents stabilize charge-transfer states, altering emission wavelengths. Additionally, conformational flexibility in solution (e.g., rotational barriers) may not align with rigid computational geometries . Calibration with experimental solvatochromic data is essential for accurate modeling .

Q. How does crystal packing influence pyrazoline physicochemical properties?

X-ray structures reveal that π-π stacking between aromatic rings and hydrogen bonding (e.g., N-H···O) enhance thermal stability and fluorescence efficiency. For example, 1-Acetyl-5-(4-fluorophenyl)-2-pyrazoline exhibits a triclinic crystal system (space group P-1), where intermolecular interactions reduce non-radiative decay pathways, increasing quantum yield .

Q. What advanced methodologies assess pyrazoline bioactivity?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) values are determined using broth microdilution against S. aureus and E. coli .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selective toxicity .
  • Molecular docking : Predicts binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.